ME0328
Description
Functional Characterization of PARP3 (ARTD3) in Cellular Processes
Research has illuminated key roles for PARP3 in maintaining genomic stability and ensuring proper mitotic progression. capes.gov.brnih.govnih.govpnas.org
PARP3 contributes to the maintenance of genomic stability, particularly in the context of DNA double-strand break (DSB) repair. capes.gov.brnih.govtandfonline.comnih.govnih.govpnas.org Studies have indicated a role for PARP3 in cellular responses to DSBs, potentially acting in concert with PARP1. capes.gov.brnih.govnih.govpnas.org Depletion of PARP3 has been shown to delay the repair of DSBs and can exacerbate genome instability. researchgate.net PARP3 is also involved in the repair of single-strand breaks (SSBs). researchgate.netresearchgate.net It interacts with components of DNA repair pathways, including base excision repair (BER), single-strand break repair (SSBR), and nonhomologous end-joining (NHEJ). pnas.org PARP3, in cooperation with Ku80, influences repair pathway choice and promotes the repair of DSBs via the classical non-homologous end-joining (C-NHEJ) route. nih.govimrpress.com It also facilitates the association of APLF with damaged DNA, which accelerates the ligation step mediated by XRCC4/DNA ligase IV during C-NHEJ. nih.gov
Beyond its role in DNA repair, PARP3 is recognized as a critical player in efficient mitotic progression. capes.gov.brnih.govnih.govpnas.orgimrpress.compatsnap.comresearchgate.net It is required for the stabilization of the mitotic spindle and contributes to telomere integrity. capes.gov.brnih.govnih.govpnas.orgpnas.org PARP3 achieves this, in part, by associating with and regulating mitotic components such as NuMA and Tankyrase 1. capes.gov.brnih.govtandfonline.comnih.govnih.govpnas.orgresearchgate.net Depletion of PARP3 can lead to a significant increase in mitotic duration and induce spontaneous telomere aberrations, including sister telomere fusions and loss. nih.govpnas.org This highlights the unique and essential function of PARP3 in ensuring accurate chromosome segregation during cell division.
ME0328 as a Selective Inhibitor for Investigating PARP3 Biology
Given the diverse functions of the PARP family members, the development of selective inhibitors is crucial for dissecting the specific roles of individual PARPs like PARP3. This compound is an experimental probe compound that has been identified as a potent and selective inhibitor of PARP3 activity. guidetopharmacology.orgmedchemexpress.comtocris.commybiosource.comselleckchem.comtargetmol.comapexbt.com
This compound displays significant selectivity for PARP3 over other PARP family members, including PARP1 and PARP2. tocris.commybiosource.comselleckchem.comtargetmol.comapexbt.com Enzymatic assays have demonstrated that this compound inhibits the transferase activity of PARP3 with an IC₅₀ value of 0.89 ± 0.28 μM. medchemexpress.comtocris.commybiosource.comselleckchem.comtargetmol.comapexbt.com While it can inhibit PARP1 and PARP2, this occurs at considerably higher concentrations. tocris.commybiosource.comapexbt.com For instance, IC₅₀ values for PARP1 and PARP2 are reported to be 6.3 μM and 10.8 μM, respectively, demonstrating approximately 7-fold selectivity for PARP3 over PARP1. tocris.commybiosource.comselleckchem.comtargetmol.comapexbt.com this compound has shown no inhibitory effect on other tested members of the PARP family. researchgate.net
The selectivity profile of this compound makes it a valuable tool for researchers to specifically inhibit PARP3 activity in cellular and biochemical studies, thereby allowing for a clearer understanding of PARP3's unique contributions to cellular processes. guidetopharmacology.orgmedchemexpress.com
Research findings utilizing this compound have provided insights into PARP3's functions. For example, in human A549 cells, this compound has been shown to delay the resolution of γH2AX-containing foci, which are markers for DNA double-strand break repair, following γ-irradiation. medchemexpress.comselleckchem.comtargetmol.comapexbt.com This finding supports the role of PARP3 in DNA repair pathways. Furthermore, studies using this compound have demonstrated that inhibiting PARP3 can potentiate the effects of certain chemotherapeutic agents, such as vinorelbine (B1196246), in breast cancer cell lines. imrpress.compatsnap.comresearchgate.netnih.govimrpress.com This potentiation is associated with enhanced mitotic arrest and apoptosis, underscoring the importance of PARP3 in mitotic progression and suggesting potential therapeutic strategies targeting PARP3. patsnap.comresearchgate.netnih.gov
This compound is cell-permeable and has shown metabolic stability in in vitro assays, making it suitable for cell-based research. medchemexpress.comtocris.commybiosource.comselleckchem.comtargetmol.com
Here is a summary of the selectivity data for this compound:
| Target Enzyme | IC₅₀ (μM) | Selectivity Fold (vs PARP3) |
|---|---|---|
| PARP3 (ARTD3) | 0.89 ± 0.28 | 1 |
| PARP1 (ARTD1) | 6.3 | ~7 |
| PARP2 (ARTD2) | 10.8 | ~12 |
| Other ARTD enzymes | >30 | >33 |
| ARTD5 (TNKS1) | 47.3 | ~53 |
| ARTD6 (TNKS2) | 34.3 | ~38 |
| ARTD10 (PARP10) | 71.3 | ~80 |
Note: IC₅₀ values may vary slightly depending on the specific assay conditions and source. medchemexpress.comtocris.commybiosource.comselleckchem.comtargetmol.comapexbt.com
The application of selective inhibitors like this compound is instrumental in advancing our understanding of the specific biological functions of PARP3, distinct from other PARP family members, and exploring its potential as a therapeutic target.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHBWVVVRYYYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Me0328 S Molecular Mechanism of Action
Enzymatic Inhibition Profile and Selectivity
ME0328 exerts its biological effects through the inhibition of ADP-ribosylation, a post-translational modification catalyzed by PARP enzymes. Its activity is notably directed towards specific members of the PARP family.
Specificity for PARP3 (ARTD3) Activity
This compound has been identified as a potent and selective inhibitor of ARTD3/PARP3. In in vitro histone H1 modification assays, this compound inhibits the transferase activity of ARTD3 with an IC50 value of 0.89 ± 0.28 μM. medchemexpress.comapexbt.com This indicates a strong inhibitory effect on PARP3 enzymatic function. This compound is considered one of the most potent isomers among tested ARTD3 ADP-ribosyltransferase inhibitors. sigmaaldrich.com
Comparative Inhibition Against Other PARP Family Members (e.g., PARP1, PARP2)
A key characteristic of this compound is its selectivity for PARP3 over other PARP family members, particularly PARP1 and PARP2, which are well-established targets for other PARP inhibitors. This compound shows approximately 7-fold selectivity for PARP3 over PARP1. apexbt.comselleckchem.comtargetmol.com Specifically, this compound inhibits ARTD1 (PARP1) with an IC50 value of 6.3 μM and ARTD2 (PARP2) with an IC50 value of 10.8 μM. apexbt.commedkoo.comfocusbiomolecules.com This demonstrates significantly weaker inhibition of PARP1 and PARP2 compared to its effect on PARP3. Studies have indicated that this compound shows strong selectivity between PARP1 and PARP2, although its activity on these two enzymes is considered moderate. patsnap.comnih.gov this compound has shown no significant activity (IC50 > 30 μM) against other ARTD enzymes. sigmaaldrich.com
The following table summarizes the comparative inhibition profile of this compound:
| Target Enzyme | IC50 (μM) | Selectivity vs. PARP3 |
| PARP3 (ARTD3) | 0.89 ± 0.28 medchemexpress.comapexbt.com | - |
| PARP1 (ARTD1) | 6.3 apexbt.commedkoo.comfocusbiomolecules.com | ~7-fold apexbt.comselleckchem.comtargetmol.com |
| PARP2 (ARTD2) | 10.8 apexbt.commedkoo.comfocusbiomolecules.com | ~12-fold |
| Other ARTDs | >30 sigmaaldrich.commedkoo.com | >33-fold |
Biochemical Characterization Through Enzymatic Assays
Biochemical characterization of this compound's inhibitory activity is typically performed using enzymatic assays. These assays measure the ability of this compound to inhibit the ADP-ribosylation activity of purified or recombinant PARP enzymes. Protein ADP-ribosylation is commonly measured using hexahistidine-tagged ARTD proteins and recombinant histone proteins captured on plates. selleckchem.comtargetmol.com ADP-ribosylation reactions are initiated by the addition of NAD+, and the modified products are detected, often through chemiluminescence. selleckchem.comtargetmol.com IC50 values are estimated using curve fitting based on experiments conducted with varying concentrations of the compound. selleckchem.comtargetmol.com These enzymatic assays have confirmed this compound's potent inhibition of PARP3 and its weaker activity against PARP1 and PARP2. researchgate.net
Impact on DNA Damage Response Pathways
PARP enzymes, including PARP3, play roles in DNA damage response (DDR) pathways. Inhibition of PARP3 by this compound can therefore influence these processes.
Modulation of γH2AX-Foci Resolution
γH2AX foci are nuclear foci formed by the phosphorylation of histone variant H2AX, which serves as an early marker for DNA double-strand breaks (DSBs). mdpi.comnih.govplos.org The resolution of these foci is indicative of DNA repair progression. Studies have shown that this compound can delay the resolution of γH2AX-containing foci in cells following DNA damage, such as γ-irradiation. medchemexpress.comapexbt.comselleckchem.commedchemexpress.com For instance, in human A549 cells, treatment with this compound at a concentration of 10 μM resulted in a significant delay in γH2AX-foci resolution, suggesting that this compound affects ARTD3 activity within cells and impacts the repair process. apexbt.comselleckchem.com
Influence on Single-Strand Break (SSB) and Double-Strand Break (DSB) Repair Mechanisms
PARP enzymes are involved in the repair of both single-strand breaks (SSBs) and double-strand breaks (DSBs). PARP3, in particular, is known to be involved in DNA repair and the maintenance of genomic stability. researchgate.netgenecards.org PARP3 can accelerate the repair of chromosomal DNA single-strand breaks. researchgate.net It also cooperates with the Ku70-Ku80 heterodimer to limit end-resection, thereby promoting accurate non-homologous end-joining (NHEJ), a major pathway for DSB repair. uniprot.orgtandfonline.com PARP3 also facilitates the association of APLF to damaged DNA, which accelerates ligation during NHEJ. tandfonline.com
While PARP1 and PARP2 are critical sensors of DNA strand breaks and primarily involved in initiating SSB repair via the base excision repair (BER) pathway, PARP3 also has a role in SSBR and an overlapping role with PARP1 in the recruitment of XRCC1. researchgate.netebi.ac.uk PARP3 deficient cells display genome instability and delayed repair of single-strand breaks. researchgate.net The inhibition of PARP3 by this compound is expected to impact these repair mechanisms, potentially leading to delayed repair efficiency and/or potentiating the cytotoxicity of DNA lesions. tandfonline.com Although some studies on the combination of this compound with other agents did not find direct evidence of a DNA repair mechanism involved in the observed sensitization aacrjournals.org, the known roles of PARP3 in both SSB and DSB repair pathways suggest that this compound's inhibitory activity would inherently influence these processes.
Interplay with Homologous Recombination (HR) Pathways
PARP3 is involved in DNA repair pathways, including those addressing double-strand breaks (DSBs). It cooperates with Ku80 to influence the choice of DNA repair pathways, promoting the classical non-homologous end-joining (C-NHEJ) route and facilitating the association of APLF with damaged DNA, which accelerates ligation during C-NHEJ. Depletion or inhibition of PARP3 can lead to delayed repair efficiency or potentiate the cytotoxicity induced by DNA lesions caused by agents such as ionizing radiations, etoposide, and bleomycin. While PARP1 and PARP2 inhibitors are known to be synthetically lethal with deficiencies in homologous recombination (HR), studies have shown that this compound, as a selective PARP3 inhibitor, had no consistent impact in triple-negative breast cancer (TNBC) cell lines with normal BRCA1 function but demonstrated selective lethality in models with BRCA1 deficiency. This suggests a synthetic lethal relationship between PARP3 inhibition and BRCA1 deficiency, distinct from the role of PARP1. PARP3 also influences the relative contributions of homologous recombination and nonhomologous end-joining pathways to DNA repair.
Regulation of Mitotic Cellular Processes
PARP3 plays a critical role in efficient mitotic progression nih.govnih.govnih.govwikipedia.orguniprot.org. Its function is crucial for the proper advancement through mitosis by regulating key mitotic components nih.govnih.govnih.govwikipedia.orguniprot.org. Inhibition of PARP3 by this compound has been shown to enhance mitotic arrest induced by vinorelbine (B1196246) wikipedia.orguniprot.org. This suggests that inhibiting PARP3 may increase the sensitivity of tumor cells to chemotherapies that target the mitotic spindle. Treatment with this compound leads to mitotic arrest wikipedia.orguniprot.org.
Role in Mitotic Spindle Stabilization
PARP3 is required for the stabilization of the mitotic spindle nih.govnih.govnih.govwikipedia.orguniprot.org. It contributes to the regulation of mitotic components essential for spindle stability wikipedia.orguniprot.org. Inhibition of PARP3 has been found to sensitize breast cancer cells to agents that cause the dissolution of the mitotic spindle, such as vinorelbine, but not to taxanes, which function by stabilizing the spindle. Combined treatment with vinorelbine and this compound has been observed to increase spindle tubulin dynamic changes and enhance mitotic arrest.
Interaction with Key Mitotic Regulators (e.g., NuMA, Tankyrase 1)
PARP3 regulates mitotic progression through its interaction with and regulation of key mitotic components, including NuMA (Nuclear mitotic apparatus protein 1) and Tankyrase 1 wikipedia.orguniprot.org. PARP3 directly interacts with both NuMA and Tankyrase 1. The efficient PARylation of NuMA by PARP3 and Tankyrase 1, which is dependent on NuMA phosphorylation, is necessary for correct mitotic spindle assembly. Tankyrase 1 is another poly-ADP-ribosyltransferase involved in various cellular processes, including the Wnt signaling pathway and the regulation of telomere length.
Alteration of Cell Cycle Progression (e.g., G2/M Boundary Arrest)
This compound has been shown to potentiate vinorelbine-induced arrest at the G2/M boundary of the cell cycle wikipedia.orguniprot.org. Alterations in cell cycle progression following treatment with this compound, alone or in combination, have been assessed using methods such as cell cycle analysis wikipedia.org. The G2/M transition represents a critical checkpoint in the cell cycle that commits cells to division.
Potentiation of Microtubule Destabilization
This compound enhances the microtubule destabilization induced by vinorelbine nih.govnih.govnih.gov. Inhibition of PARP3 by this compound potentiates the interaction of vinorelbine with tubulin wikipedia.orguniprot.org. Immunofluorescence studies have been utilized to assess the effects of vinorelbine and/or PARP3 inhibitors on tubulin and microtubule depolarization wikipedia.org. The sensitization of breast cancer cells to agents that cause the dissolution of the mitotic spindle is linked to the inhibition of PARP3.
Modulation of Programmed Cell Death Pathways (e.g., Apoptosis)
This compound enhances the induction of apoptosis in breast cancer cells when used in combination with vinorelbine nih.govnih.govnih.gov. Studies have demonstrated that this compound potentiates vinorelbine-induced apoptosis wikipedia.orguniprot.org. The rate of programmed cell death, such as apoptosis, has been assessed by monitoring markers like Annexin V content in treated cells wikipedia.org.
Research findings indicate that the combination of vinorelbine with nontoxic concentrations of this compound or olaparib (B1684210) can significantly reduce vinorelbine resistance in breast cancer cells. wikipedia.orguniprot.org.
| Compound | Fold Reduction in Vinorelbine Resistance | Source |
| This compound | 10 | wikipedia.orguniprot.org |
| Olaparib | 17 | wikipedia.orguniprot.org |
Involvement in Inflammatory Signaling Cascades
Studies have indicated a role for this compound in modulating inflammatory responses, primarily through its interaction with the PARP3 enzyme. PARP3 has been shown to promote inflammation, particularly in macrophages. nih.govresearchgate.netresearchgate.netresearchgate.net this compound, as a selective inhibitor of PARP3, has demonstrated the ability to reduce inflammatory responses in in vivo models. nih.govresearchgate.netresearchgate.net This suggests that the anti-inflammatory effects of this compound are mediated through the inhibition of PARP3 activity.
Impact on NF-κB Pathway Activation
A key downstream signaling pathway through which PARP3 appears to exert its pro-inflammatory effects is the NF-κB pathway. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net Research findings indicate that PARP3 promotes inflammation via the activation of NF-κB. nih.govresearchgate.netresearchgate.netresearchgate.net Investigations using RAW264.7 cells, a macrophage cell line, and lung tissues have shown that this compound is capable of blocking the activation of the NF-κB pathway. nih.govresearchgate.netresearchgate.netresearchgate.net This provides a direct link between this compound's inhibitory action on PARP3 and its impact on a central inflammatory signaling cascade.
Interaction with Peptidyl-Prolyl Cis-Trans Isomerase A (Ppia) and Mono ADP-Ribosylation
Further mechanistic studies have revealed a significant interaction between PARP3 and Peptidyl-Prolyl Cis-Trans Isomerase A (Ppia) in the context of inflammatory signaling. Immunoprecipitation experiments have confirmed a direct interaction between PARP3 and Ppia. nih.govresearchgate.netresearchgate.netresearchgate.net This interaction is coupled with the post-translational modification of Ppia through mono ADP-ribosylation. nih.govresearchgate.netresearchgate.netresearchgate.net
Preclinical Research Methodologies and Experimental Models Utilizing Me0328
In Vitro Cellular Investigation Models
In vitro models are crucial for the initial characterization of a compound's biological effects at the cellular and molecular level. For ME0328, these investigations have primarily involved cultured human cell lines to assess its impact on cell health, division, and specific molecular pathways.
Application in Human Cell Lines (e.g., A549, MRC5, Breast Cancer Cell Lines, B-Lymphoma, CLL Cell Lines, RAW264.7)
This compound has been investigated in several human cell lines to understand its effects across different cell types, particularly in the context of cancer and DNA damage repair.
Human Lung Cell Lines (A549 and MRC5): The human alveolar basal epithelial cell line, A549, and the human fetal lung fibroblast cell line, MRC5, have been used to study the effects of this compound on DNA repair. In these cells, treatment with 10 μM this compound resulted in a significant delay in the resolution of γH2AX-foci following γ-irradiation. medchemexpress.comapexbt.comselleckchem.com These foci serve as markers for DNA double-strand breaks, and their delayed resolution suggests that this compound's inhibition of PARP3 impairs the DNA repair process. medchemexpress.comapexbt.com Notably, at this concentration, this compound did not show significant toxicity in non-irradiated A549 and MRC5 cells. apexbt.comselleckchem.com
Breast Cancer Cell Lines: Research has explored the utility of this compound in sensitizing breast cancer cells to existing chemotherapeutic agents. In studies involving breast cancer cell lines such as MCF-7, this compound was used in combination with vinorelbine (B1196246). nih.gov The combination of non-toxic concentrations of this compound with vinorelbine was found to reduce resistance to the chemotherapeutic agent by 10-fold. nih.gov
While this compound has been studied in lung and breast cancer cell lines, its application in hematological malignancy models such as B-lymphoma and Chronic Lymphocytic Leukemia (CLL) cell lines, or in macrophage cell lines like RAW264.7, is not documented in the currently available scientific literature.
| Cell Line | Cell Type | Key Application/Finding with this compound | Reference |
|---|---|---|---|
| A549 | Human Lung Carcinoma | Used to study DNA repair; this compound delayed resolution of γH2AX-foci. | medchemexpress.comapexbt.comselleckchem.com |
| MRC5 | Human Fetal Lung Fibroblast | Used to study DNA repair and cytotoxicity; this compound delayed γH2AX-foci resolution without significant toxicity. | apexbt.comselleckchem.com |
| Breast Cancer Cell Lines (e.g., MCF-7) | Human Breast Adenocarcinoma | Investigated as a sensitizing agent; potentiated the effects of vinorelbine. | nih.gov |
Assessment of Cellular Viability and Proliferation
To determine the cytotoxic potential of this compound and its effect on cell growth, standard viability and proliferation assays have been employed. These assays measure cellular metabolic activity or integrity as indicators of cell health.
WST-1 Assay: This colorimetric assay was used to evaluate the cytotoxicity of this compound in A549 and MRC5 cells. The results indicated that this compound did not cause significant toxicity in these cell lines at the concentrations used for DNA repair studies. selleckchem.com
SRB (Sulforhodamine B) Assay: In the context of breast cancer, the SRB assay was utilized to assess the cytotoxic effects of combining this compound with the chemotherapeutic drug vinorelbine. nih.gov This assay, which measures total protein content, helped quantify how PARP3 inhibition by this compound sensitized cancer cells to vinorelbine-induced cell death. nih.gov
Analysis of Cell Cycle Progression
Understanding a compound's effect on the cell cycle is fundamental to its characterization, especially for potential anti-cancer agents. Flow cytometry is the standard method for this analysis, measuring the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, and G2/M).
Research on breast cancer cell lines demonstrated that while this compound alone at non-toxic concentrations did not significantly alter the cell cycle, its combination with vinorelbine had a pronounced effect. nih.gov The combination potentiated a vinorelbine-induced arrest of cells at the G2/M boundary of the cell cycle, indicating a synergistic interaction that halts cell division. nih.gov
Immunofluorescence Microscopy for Subcellular Localization and Morphological Changes
Immunofluorescence microscopy is a key technique used to visualize the subcellular localization of specific proteins and to observe morphological changes within cells following treatment.
DNA Damage Foci (γH2AX): In A549 human lung cells, immunofluorescence was used to visualize γH2AX foci, which mark sites of DNA double-strand breaks. Treatment with this compound led to a delay in the disappearance of these foci after irradiation, providing visual evidence of its role in inhibiting DNA repair pathways. medchemexpress.com
Microtubule and Spindle Apparatus: In breast cancer cells, immunofluorescence techniques were employed to assess the effects of this compound and vinorelbine on tubulin and microtubule depolarization. nih.gov This analysis revealed that PARP3 inhibition potentiates the interaction of vinorelbine with tubulin, leading to mitotic arrest. nih.gov
Quantitative Measurement of PARP Activity and Protein ADP-Ribosylation
Direct measurement of PARP enzyme activity is essential to confirm that this compound functions as a PARP inhibitor and to determine its selectivity.
PARP3 Chemiluminescent Assay: To directly quantify the enzymatic activity of PARP3, a specific PARP3 chemiluminescent assay kit was utilized. nih.gov This method confirmed that this compound inhibits PARP3 activity in a measurable way.
Protein ADP-Ribosylation Assay: The inhibitory concentration (IC50) of this compound was determined through enzymatic assays that measure protein ADP-ribosylation. selleckchem.com In this method, recombinant histone proteins are captured on plates and ADP-ribosylation is initiated by adding NAD+. The resulting modified proteins are then detected by chemiluminescence. selleckchem.com These experiments established that this compound is a potent and selective inhibitor of PARP3, with an IC50 of 0.89 μM. It showed approximately 7-fold greater selectivity for PARP3 over PARP1. apexbt.comselleckchem.com
| Target Enzyme | IC50 Value (μM) | Reference |
|---|---|---|
| PARP3 (ARTD3) | 0.89 | apexbt.comselleckchem.com |
| PARP1 (ARTD1) | 6.3 | apexbt.comselleckchem.com |
| PARP2 (ARTD2) | 10.8 | apexbt.com |
Gene Expression Profiling (e.g., RNA Sequencing)
Gene expression profiling techniques, such as RNA sequencing (RNA-Seq), are powerful tools for obtaining a global view of how a compound alters cellular transcription. These methods can reveal the upregulation or downregulation of specific genes and pathways affected by the compound.
To date, specific studies utilizing RNA sequencing or other large-scale gene expression profiling methods to analyze the cellular response to this compound have not been reported in the available scientific literature. Therefore, the broader transcriptional consequences of selective PARP3 inhibition by this compound remain an area for future investigation.
Protein-Protein Interaction Analysis (e.g., Immunoprecipitation)
The inhibitory action of this compound on PARP3 suggests a potential role in modulating protein-protein interactions, a crucial aspect of cellular signaling and function. Research has indicated that the inhibition of PARP3 can potentiate the interaction between the anti-cancer drug vinorelbine and tubulin nih.gov. This finding suggests that this compound can indirectly influence the stability and dynamics of the mitotic spindle, a key target in cancer therapy. While the precise methodology for this specific observation was not detailed as co-immunoprecipitation, this technique is a standard and powerful tool for investigating such interactions.
Co-immunoprecipitation assays would allow researchers to isolate a specific protein of interest (e.g., PARP3 or tubulin) from cell lysates treated with this compound. By subsequently analyzing the immunoprecipitated complex, interacting proteins can be identified, confirming and quantifying the changes in protein associations induced by the compound. This method would be invaluable in mapping the broader interaction network affected by this compound and understanding its downstream cellular consequences.
In Vivo Animal Models for Therapeutic Efficacy and Pathophysiological Studies
Application in Murine Models of Disease (e.g., Acute Lung Injury)
The anti-inflammatory properties of this compound have been investigated in a murine model of acute lung injury (ALI). In this in vivo model, administration of this compound was found to reduce the inflammatory response, alleviate pulmonary edema, and mitigate histopathological damage to the lung tissue. These findings highlight the potential of this compound as a therapeutic agent for inflammatory conditions such as ALI.
Investigation in Xenograft Cancer Models (e.g., Breast Cancer, Chronic Lymphocytic Leukemia)
While in vitro studies have demonstrated the ability of this compound to sensitize breast cancer cells to conventional chemotherapy nih.gov, specific in vivo xenograft studies utilizing this compound are not yet extensively documented in publicly available research. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a critical step in preclinical drug development. Such models would allow for the evaluation of this compound's anti-tumor efficacy, both as a monotherapy and in combination with other agents, in a more physiologically relevant setting.
Similarly, the application of this compound in xenograft models of chronic lymphocytic leukemia (CLL) has not been specifically reported. Given the role of PARP enzymes in DNA repair and cell survival, investigating the effects of a selective PARP3 inhibitor like this compound in a CLL xenograft model could provide valuable insights into its potential as a novel therapeutic for this malignancy.
Evaluation of Biological Responses and Pathological Outcomes
In the context of the murine model of acute lung injury, the evaluation of biological responses to this compound treatment involved the assessment of key pathological outcomes. This included the quantification of inflammatory markers, measurement of fluid accumulation in the lungs (pulmonary edema), and histological analysis of lung tissue to assess the extent of cellular damage and infiltration of immune cells. The positive outcomes observed in these evaluations underscore the compound's potential to modulate disease pathology.
Computational and Structural Biology Approaches
Molecular Docking and Binding Affinity Predictions
A molecular docking simulation would predict the most likely binding pose of this compound within the active site of PARP3. This would be followed by the calculation of its binding affinity, which is a measure of the strength of the interaction. These predictions are crucial for understanding the basis of this compound's selectivity for PARP3 over other PARP family members and for guiding the design of even more potent and specific inhibitors. A study focusing on other PARP inhibitors provides a framework for how such computational analyses are conducted, highlighting the importance of identifying key amino acid residues involved in the interaction researchgate.net.
X-Ray Crystallography for Ligand-Protein Complex Structures
To understand the precise binding mechanism of this compound to its target, X-ray crystallography has been employed to determine the three-dimensional structure of the this compound-PARP3 complex. This powerful technique provides atomic-level detail of the interactions between the inhibitor and the active site of the enzyme.
Detailed Research Findings:
The crystal structure of the catalytic domain of human PARP3 in complex with this compound has been successfully resolved and is available in the Protein Data Bank (PDB) under the accession code 4GV4 . mdpi.com The crystallographic data reveal the specific amino acid residues within the PARP3 active site that form crucial bonds with this compound, thereby explaining its inhibitory activity. This structural information is invaluable for understanding the compound's potency and selectivity and serves as a foundation for the rational design of next-generation inhibitors.
The quality of the crystallographic data is summarized in the table below, which presents the data collection and refinement statistics for the ARTD3 (PARP3)•this compound complex.
| Parameter | Value |
|---|---|
| Synchrotron | Bessy |
| Beam line | BL14.1 |
| Wavelength (Å) | 0.91841 |
| Space group | P21 |
| Unit cell dimensions a, b, c (Å) | 54.7, 56.7, 57.0 |
| Unit cell dimensions α, β, γ (°) | 90, 112.74, 90 |
| Resolution (Å) | 30.0 – 1.80 (1.85 – 1.80) |
| Unique reflections | 29828 (2148) |
Data sourced from a supplementary table related to the crystallographic analysis of ARTD3•this compound.
Molecular Dynamics Simulations to Elucidate Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the flexibility of the protein target and the bound ligand, elucidating the dynamic nature of their interaction and the stability of the complex.
Detailed Research Findings:
A review of publicly available scientific literature did not yield specific studies that have utilized molecular dynamics simulations to investigate the conformational dynamics of the this compound-PARP3 complex. While MD simulations are a common and powerful tool for understanding the dynamic behavior of ligand-protein interactions, specific research applying this methodology to this compound has not been identified in the searched databases. Such studies, if conducted, would be instrumental in revealing the conformational changes that occur upon this compound binding and could help to further explain its inhibitory mechanism and selectivity.
In Silico Profiling of Compound Behavior
In silico profiling involves the use of computational models to predict the physicochemical and pharmacokinetic properties of a compound. These methods are crucial in early-stage drug discovery for assessing the drug-likeness of a molecule and identifying potential liabilities before advancing to more resource-intensive experimental studies.
Detailed Research Findings:
In silico profiling of this compound has been performed to predict its behavior in biological systems. nih.gov These computational studies have indicated that this compound possesses favorable drug-like properties, including good solubility, cell permeability, and metabolic stability in human liver microsomes and rat hepatocytes. nih.gov These predictions are essential for interpreting the results of cell-based assays and for guiding further preclinical development.
The table below summarizes some of the key physicochemical and metabolic stability parameters for this compound that have been determined through in silico and experimental profiling.
| Parameter | Value | Comment |
|---|---|---|
| Formula molecular weight | 321.27 | - |
| QPlogPo/w | 2.5 | Predicted octanol/water partition coefficient (-2.0 – 6.5 is the range for 95% of known drugs) |
| QPPCaco | 559 | Predicted Caco-2 cell permeability in nm/s (<25 is poor, >500 is great) |
| QPPMDCK | 371 | Predicted MDCK cell permeability in nm/s (<25 is poor, >500 is great) |
| QPlogBB | -1.0 | Predicted brain/blood partition coefficient (-3.0 – 1.2 is the range for 95% of known drugs) |
| QPlogKhsa | -0.1 | Predicted binding to human serum albumin (-1.5 – 1.5 is the range for 95% of known drugs) |
| HLM CLint (μl/min/mg) | 16.28 | Internal clearance in human liver microsomes |
| HuCaco2 pH 6.5 A-to-B Papp (1E-6 x cm/s) | 43.54 | Apparent permeability in human Caco-2 cells |
Data calculated using Qikprop 3.3 (Schrödinger Inc.) and determined by AstraZeneca R&D (Mölndal, Sweden).
Structure Activity Relationship Sar Studies and Inhibitor Design Principles for Parp3 Modulators
Identification of Chemical Features Governing PARP3 Selectivity
ME0328 is recognized as a potent and selective inhibitor of PARP3. stemcell.comapexbt.comselleckchem.commedchemexpress.comtocris.comchemicalbook.com Its selectivity profile demonstrates significantly higher potency against PARP3 compared to other PARP family members, including PARP1 and PARP2. apexbt.comselleckchem.commedchemexpress.comtocris.comchemicalbook.commybiosource.commedkoo.com
Reported IC₅₀ values highlight this selectivity:
PARP3: 0.89 µM stemcell.comapexbt.comselleckchem.commedchemexpress.comtocris.comchemicalbook.commybiosource.commedkoo.com
PARP1: 6.3 µM apexbt.comselleckchem.comtocris.commybiosource.commedkoo.com
PARP2: 10.8 µM apexbt.comtocris.commybiosource.commedkoo.com
This approximately 7-fold selectivity for PARP3 over PARP1 indicates that specific chemical features within the structure of this compound are critical for differential binding to the PARP3 active site compared to those of other PARP isoforms. apexbt.comselleckchem.comresearchgate.netnih.govtargetmol.com Studies involving crystal structures of PARP inhibitors bound to PARP3 have provided insights into the molecular basis for this selectivity. researchgate.netnih.govfrontiersin.org These studies suggest that differences in the polarity and geometry of the adenine-ribose (AD) donor site between PARP3 and PARP1 are likely guiding factors in achieving selective inhibition. frontiersin.org
Table 1: Inhibitory Potency of this compound Against PARP Enzymes
| Enzyme | IC₅₀ (µM) | Selectivity vs PARP3 |
| PARP3 | 0.89 | 1-fold |
| PARP1 | 6.3 | ~7-fold |
| PARP2 | 10.8 | ~12-fold |
| Other ARDTs | >30 | >33-fold |
Computational Approaches to SAR Elucidation
Computational methods play a valuable role in understanding the SAR of PARP inhibitors and guiding the design of novel modulators. While specific detailed computational studies solely focused on this compound are not extensively detailed in the provided snippets, the principles of these approaches are highly relevant to understanding how its selectivity was likely elucidated and how future analogues could be designed.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling aims to build predictive models correlating structural descriptors of compounds with their biological activity (e.g., inhibitory potency). mdpi-res.comresearchgate.netumanitoba.ca By analyzing a series of compounds and their inhibitory data against PARP3 and other PARP isoforms, QSAR models could identify specific physicochemical properties or structural fragments that positively or negatively impact PARP3 potency and selectivity. Although direct QSAR studies on this compound were not found, the observed differences in IC₅₀ values for this compound across PARP isoforms provide a basis for such modeling in the design of related compounds.
Pharmacophore Mapping and Feature Analysis
Pharmacophore mapping identifies the essential steric and electronic features of a molecule required for optimal interaction with its target. umanitoba.casonar.ch For PARP inhibitors, a core pharmacophore often mimics the nicotinamide (B372718) moiety of NAD⁺, the enzyme's natural substrate. frontiersin.orgsonar.ch Analysis of the binding mode of this compound within the PARP3 active site, particularly its interaction with the nicotinamide binding site and the adjacent AD donor site, allows for the definition of a PARP3-selective pharmacophore. researchgate.netnih.govfrontiersin.org This pharmacophore would highlight features crucial for anchoring in the nicotinamide pocket and those that exploit the unique characteristics of the PARP3 AD site, differentiating it from PARP1 and other isoforms. Crystal structures of inhibitors bound to PARP3 are invaluable for developing accurate pharmacophore models. researchgate.netnih.govfrontiersin.org
Rational Design Strategies Targeting the Nicotinamide Binding Site of PARP3
Rational design of PARP inhibitors often focuses on targeting the highly conserved nicotinamide binding site within the catalytic domain. researchgate.netnih.govfrontiersin.orgsonar.ch this compound is known to target this site. researchgate.netnih.govambeed.cn While the nicotinamide binding site is similar across many PARP isoforms, achieving selectivity requires designing inhibitors that also make favorable interactions with adjacent regions that differ between isoforms, such as the AD donor site. researchgate.netnih.govfrontiersin.org
The rational design strategy for this compound and its analogues likely involved:
Incorporating a chemical scaffold that can effectively bind to the nicotinamide pocket, mimicking the interactions of NAD⁺. frontiersin.orgsonar.ch
Modifying the scaffold with substituents that can exploit the specific size, shape, and polarity of the PARP3 AD donor site, leading to enhanced binding affinity and selectivity for PARP3 over other PARPs like PARP1, where this region differs. frontiersin.org
Utilizing structural information from co-crystal structures of PARP-inhibitor complexes to guide modifications and predict binding modes. researchgate.netnih.govfrontiersin.org
By strategically designing compounds that interact favorably with the unique features of the PARP3 active site beyond the conserved nicotinamide pocket, researchers can achieve improved selectivity profiles.
Methodologies for the Synthesis and Derivatization of this compound Analogues
The synthesis of this compound and its analogues is essential for conducting SAR studies and developing potentially more potent or selective inhibitors. This compound is a quinazoline (B50416) derivative. nih.govfrontiersin.org
While detailed synthetic procedures for this compound itself are not extensively provided in the search results, mentions of its synthesis and the synthesis of related quinazoline derivatives and other PARP inhibitor analogues are present. chemicalbook.comnih.govresearchgate.net One source indicates that this compound can be synthesized from 2-aminobenzonitrile, suggesting synthetic routes involving the construction of the quinazoline core. chemicalbook.com
Methodologies for the synthesis and derivatization of this compound analogues would typically involve:
Synthesis of the core quinazoline scaffold: Various methods exist for synthesizing the 4-oxo-3,4-dihydroquinazoline core, often starting from anthranilic acid derivatives or 2-aminobenzonitriles. chemicalbook.com
Introduction of the side chain: The propanamide chain and the substituted phenylethyl group are attached to the quinazoline core through amide bond formation and potentially other coupling reactions. The stereochemistry at the phenylethyl group (specifically the (S)-configuration in this compound) is noted as important for activity and selectivity in related compounds, suggesting stereoselective synthesis or resolution steps may be involved. medkoo.comresearchgate.netnih.govcaymanchem.com
Derivatization for SAR studies: Once the core structure is established, chemical modifications are introduced at different positions of the molecule to explore their impact on potency, selectivity, and other properties. This can involve:
Variations in the substituent on the phenylethyl group.
Modifications to the linker between the quinazoline core and the phenylethyl group.
Substitutions on the quinazoline ring system.
Synthetic strategies might employ standard organic chemistry reactions, including amide couplings, alkylations, cyclizations, and functional group interconversions. The synthesis of analogues allows for systematic exploration of the SAR by systematically altering parts of the molecule and evaluating the resulting compounds' inhibitory activity against PARP3 and other PARP enzymes. nih.govresearchgate.net
Table 2: Chemical Information for this compound
| Property | Value | Source |
| CAS Number | 1445251-22-8 | stemcell.comapexbt.comchemicalbook.comcaymanchem.comguidetopharmacology.org |
| PubChem CID | 135566764 | nih.govguidetopharmacology.org |
| Chemical Formula | C₁₉H₁₉N₃O₂ | stemcell.comapexbt.comchemicalbook.comnih.govcaymanchem.com |
| Molecular Weight | 321.37 g/mol or 321.4 g/mol | stemcell.comapexbt.comchemicalbook.commedkoo.comnih.govcaymanchem.com |
| IUPAC Name | 3-(4-oxo-3H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide | nih.gov |
| 3-(4-oxo-1H-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide | medkoo.com | |
| SMILES | CC@@HNC(=O)CCC2=NC3=CC=CC=C3C(=O)N2 | nih.gov |
| InChI | InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22,24)/t13-/m0/s1 | nih.govcaymanchem.comgen.store |
| InChIKey | QIHBWVVVRYYYRO-ZDUSSCGKSA-N | medkoo.comnih.govcaymanchem.com |
Research Findings on Me0328 in Disease Models
Insights into Inflammatory Diseases
ME0328, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 3 (PARP3), has demonstrated significant potential in modulating inflammatory processes. chemicalbook.comarctomsci.com Research has particularly highlighted its role in attenuating inflammation driven by macrophages and its effectiveness in preclinical models of acute lung injury.
Attenuation of Macrophage-Mediated Inflammation
Macrophages are key drivers of the initial inflammatory response in acute lung injury (ALI). nih.gov Studies have shown that this compound can effectively suppress macrophage-mediated inflammation. nih.govscilit.com The underlying mechanism involves the inhibition of PARP3, which in turn affects the NF-κB signaling pathway, a central regulator of inflammation. nih.govresearchgate.netresearchgate.net
In cellular models using the RAW264.7 mouse macrophage cell line, the expression of Parp3 was induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. This increase in Parp3 correlated with a rise in inflammatory cytokines. nih.govresearchgate.net Treatment with this compound was found to block the activation of the NF-κB pathway in these macrophage cells. nih.govresearchgate.netresearchgate.net
Further investigation revealed that PARP3 interacts with and modifies a protein called Peptidyl-prolyl cis-trans isomerase A (Ppia) through a process called mono ADP-ribosylation. nih.govresearchgate.net This modification is crucial for the pro-inflammatory function of macrophages. Specifically, the glutamic acid at position 140 (E140) of Ppia was identified as the key site for this modification and is strongly related to the inflammatory response. nih.govresearchgate.net Mutation at this site inhibited the inflammatory response, mono ADP-ribosylation, and the secretion of Ppia. nih.govresearchgate.net By inhibiting PARP3, this compound effectively disrupts this cascade, leading to a reduction in macrophage-driven inflammation. nih.gov
| Target | Effect of this compound | Downstream Consequence |
|---|---|---|
| PARP3 | Inhibition | Reduced Ppia mono ADP-ribosylation |
| NF-κB Pathway | Blocked Activation | Decreased production of inflammatory cytokines |
| Ppia Secretion | Inhibited | Attenuation of inflammatory response |
Efficacy in Acute Lung Injury Models
The anti-inflammatory effects of this compound observed in cellular models have been translated into significant efficacy in animal models of acute lung injury (ALI). nih.gov In a murine model of ALI induced by intratracheal instillation of lipopolysaccharide (LPS), this compound demonstrated protective and therapeutic effects. nih.govresearchgate.net
Treatment with this compound in these models led to a marked reduction in the inflammatory response within the lungs. nih.govscilit.comresearchgate.net This was evidenced by a decrease in inflammatory cytokines and reduced phosphorylation of p65, a key component of the NF-κB pathway. nih.govresearchgate.net
Furthermore, this compound treatment resulted in the alleviation of pulmonary edema, a hallmark of ALI, and mitigated histopathological damage to the lung tissue. nih.govscilit.comresearchgate.net These findings underscore the potential of this compound as a therapeutic agent for ALI by targeting the underlying macrophage-driven inflammation. nih.gov
| Pathological Feature | Effect of this compound Treatment |
|---|---|
| Pulmonary Inflammation | Reduced |
| Pulmonary Edema | Alleviated |
| Histopathological Damage | Mitigated |
Future Directions and Advanced Research Perspectives for Me0328
Deeper Exploration of PARP3's Diverse Biological Functions
While PARP1 and PARP2 are well-established for their roles in DNA repair, particularly in the context of poly-ADP-ribosylation, PARP3 is primarily known as a mono-ADP-ribosyltransferase uniprot.orgmdpi.comfrontiersin.orgmdpi.com. PARP3 is involved in the response to DNA damage, specifically in double-strand break repair through the non-homologous end joining (NHEJ) pathway, where it cooperates with proteins like Ku80 and facilitates the association of APLF to damaged DNA uniprot.orgtandfonline.comnih.govresearchgate.net. It also plays a role in single-strand break repair by catalyzing mono-ADP-ribosylation of histone H2B uniprot.org.
Beyond DNA repair, research indicates PARP3's involvement in other crucial cellular processes. These include efficient mitotic progression, stabilization of the mitotic spindle through regulation of components like NuMA and Tankyrase 1, transcriptional regulation, and chromosomal rearrangements tandfonline.comnih.govpatsnap.comresearchgate.netnih.gov. PARP3 has also been linked to the regulation of epithelial-to-mesenchymal transition (EMT) and stemness in breast cancer cells, as well as promoting mTORC2 signaling in BRCA1-associated cancers tandfonline.comnih.govresearchgate.netnih.gov.
Future research utilizing selective inhibitors like ME0328 can further elucidate the precise mechanisms by which PARP3 influences these diverse pathways. Investigating the specific protein targets of PARP3's mono-ADP-ribosylation activity beyond the currently known limited set (NuMa, Tankyrase 1, Ku80, PARP1, histone H2B) is a critical area for future exploration uniprot.orgtandfonline.comnih.gov. Understanding the downstream effects of these modifications will provide deeper insights into PARP3's biological roles uni-koeln.de. Additionally, exploring the interplay between PARP3 and other post-translational modifications in regulating cellular processes is essential mdpi.com.
Investigation of Potential Mechanisms of Resistance to PARP3 Inhibition
Resistance to PARP inhibitors, primarily those targeting PARP1 and PARP2, is a significant challenge in cancer therapy mdpi.comfrontiersin.orgoaepublish.com. While research on resistance specifically to PARP3 inhibition is less extensive, potential mechanisms can be inferred from broader PARP inhibitor resistance studies and the known functions of PARP3.
General mechanisms of resistance to PARP inhibitors include the restoration of homologous recombination (HR) function, stabilization of replication forks, upregulation of drug efflux pumps (such as ABCB1), downregulation of NHEJ, and mutations in PARP1 or PARG mdpi.comfrontiersin.orgoaepublish.commdpi.comfrontiersin.org. Given PARP3's role in NHEJ and mitotic progression, future research with this compound could investigate if alterations in these pathways contribute to resistance to PARP3-selective inhibition.
Specifically, exploring whether increased activity of alternative DNA repair pathways compensates for PARP3 inhibition, or if changes in the expression or function of PARP3's interaction partners (like Ku80 or APLF) lead to resistance, would be valuable uniprot.orgtandfonline.comnih.govresearchgate.net. The potential for increased drug efflux mediated by transporters like ABCB1 as a mechanism of resistance to this compound also warrants investigation, as this is a known factor in resistance to other PARP inhibitors oaepublish.commdpi.comfrontiersin.org. Furthermore, given the link between PARP3 and mitotic progression, adaptations in cell cycle regulation that bypass the need for PARP3 function could emerge as resistance mechanisms.
Development of Innovative Research Tools and Methodologies Based on this compound
This compound's selectivity for PARP3 makes it a valuable tool for chemical biology and the development of new research methodologies. Its use has already contributed to understanding PARP3's role in sensitizing cancer cells to certain chemotherapeutic agents like vinorelbine (B1196246) and eribulin (B193375) researchgate.netnih.govimrpress.com.
Future directions include utilizing this compound to develop advanced assays for monitoring PARP3 activity in complex biological systems, such as in vivo models or patient samples. This could involve developing probe-based assays or imaging techniques that leverage this compound's binding properties. Additionally, this compound can be instrumental in pull-down assays or mass spectrometry-based approaches to identify novel PARP3 substrates and interacting proteins in a context-specific manner (e.g., under different cellular stress conditions or in various cell types).
The compound could also be used to create chemical genetics approaches to study the temporal and dose-dependent effects of PARP3 inhibition, providing finer control compared to genetic methods like siRNA or CRISPR-mediated knockout. Furthermore, this compound's structure could serve as a scaffold for the development of new chemical probes or PROTACs (proteolysis targeting chimeras) to induce degradation of PARP3, offering alternative methods for studying PARP3 function.
Comparative Analysis of this compound with Emerging PARP Inhibitors and Related Molecular Entities
The field of PARP inhibitors is continuously evolving, with new compounds targeting different PARP isoforms or exhibiting distinct mechanisms of action being developed selleckchem.commdpi.com. While PARP1 and PARP2 inhibitors like olaparib (B1684210), rucaparib, niraparib, and talazoparib (B560058) are clinically approved and widely studied, the focus on other PARP family members, including PARP3, is increasing selleckchem.commdpi.comtandfonline.com.
This compound's selectivity for PARP3 distinguishes it from many established PARP inhibitors that primarily target PARP1 and PARP2, although some, like olaparib, have also shown inhibitory activity against PARP3 selleckchem.comresearchgate.netnih.govimrpress.comresearchgate.net. Future research should involve comprehensive comparative analyses of this compound with other emerging PARP3 inhibitors, if available, and with pan-PARP inhibitors or selective inhibitors of other PARP isoforms.
These comparisons should evaluate not only their enzymatic selectivity and potency but also their cellular effects, impact on specific DNA repair pathways, influence on non-DNA repair functions of PARPs, and potential synergistic effects in combination therapies. Understanding the similarities and differences in the biological outcomes of inhibiting different PARP isoforms using selective agents like this compound will be crucial for defining the specific therapeutic windows and potential applications of PARP3 inhibition compared to inhibiting other PARPs. This comparative analysis will help position this compound and future PARP3-selective inhibitors within the broader landscape of PARP-targeted therapies.
Q & A
Q. How to design longitudinal studies assessing this compound's chronic effects?
- Methodological Answer: Define timepoints based on pharmacokinetic profiles (e.g., 0, 30, 90 days). Use mixed-effects models to handle repeated measures and attrition. For cohort studies, stratify populations by risk factors (e.g., genetic polymorphisms). Include interim analyses to adjust for emerging safety signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
